4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is linked to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 3-methylpyridin-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or tetrahydrofuran, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-2-amine: A precursor in the synthesis of 4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid.
4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research .
Properties
CAS No. |
926275-73-2 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-[(3-methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7-3-2-6-11-10(7)12-8(13)4-5-9(14)15/h2-6H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
GWULMBRFAVZWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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